1-(Pyridin-4-ylmethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine
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Overview
Description
1-[(PYRIDIN-4-YL)METHYL]-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a pyridin-4-ylmethyl group and a trifluoromethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(PYRIDIN-4-YL)METHYL]-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of 1-methylpiperazine with 3-chloropyridine under controlled conditions.
Introduction of the Trifluoromethylbenzenesulfonyl Group: This step involves the reaction of the piperazine derivative with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(PYRIDIN-4-YL)METHYL]-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine and piperazine rings.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the trifluoromethyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation can lead to the formation of pyridine N-oxides.
Scientific Research Applications
1-[(PYRIDIN-4-YL)METHYL]-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(PYRIDIN-4-YL)METHYL]-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(PYRIDIN-4-YL)METHYL]-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-methyl-4-(3-pyridinyl)piperazine and 4-(trifluoromethyl)benzenesulfonyl chloride share structural similarities
Uniqueness: The combination of the pyridin-4-ylmethyl and trifluoromethylbenzenesulfonyl groups in a single molecule provides unique chemical and biological properties, making it a valuable compound for various applications
Properties
Molecular Formula |
C17H18F3N3O2S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C17H18F3N3O2S/c18-17(19,20)15-2-1-3-16(12-15)26(24,25)23-10-8-22(9-11-23)13-14-4-6-21-7-5-14/h1-7,12H,8-11,13H2 |
InChI Key |
ACUSPWOTOBEPOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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